molecular formula C6H12O5 B8127271 Methyl arabinofuranose

Methyl arabinofuranose

Cat. No.: B8127271
M. Wt: 164.16 g/mol
InChI Key: OWUVXYXYMJSAKF-VRPWFDPXSA-N
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Description

Methyl arabinofuranose is a methylated derivative of arabinofuranose, a five-carbon sugar that is a component of many polysaccharides Arabinofuranose is commonly found in plant cell walls and is a significant constituent of hemicelluloses, which are polysaccharides that play a crucial role in the structural integrity of plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl arabinofuranose can be synthesized through the methylation of arabinose. The process typically involves treating arabinose with methanol containing traces of sulfuric acid or hydrochloric acid at room temperature. This reaction yields a mixture of methyl alpha- and beta-arabinofuranosides . The mixture can then be separated and purified using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl arabinofuranose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using periodate to yield formyl derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions, such as methylation, can further modify the compound to produce derivatives with different functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various methylated derivatives.

Scientific Research Applications

Methyl arabinofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl arabinofuranose involves its interaction with various enzymes and receptors. In biological systems, it can be hydrolyzed by arabinofuranosidases, which cleave the glycosidic bond to release arabinose. This process is crucial for the degradation of hemicelluloses in plant cell walls. The molecular targets include enzymes involved in carbohydrate metabolism and cell wall remodeling .

Comparison with Similar Compounds

Uniqueness: Methyl arabinofuranose is unique due to its specific role in plant cell wall structure and its potential applications in biotechnology. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-6(10)5(9)4(8)3(2-7)11-6/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUVXYXYMJSAKF-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl arabinofuranose
Reactant of Route 2
Methyl arabinofuranose
Reactant of Route 3
Methyl arabinofuranose
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Methyl arabinofuranose
Reactant of Route 5
Methyl arabinofuranose
Reactant of Route 6
Methyl arabinofuranose

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